An In-depth Technical Guide to (3S)-3-Amino-1-chlorobutan-2-one Hydrochloride: Identification, Synthesis, and Safe Handling
An In-depth Technical Guide to (3S)-3-Amino-1-chlorobutan-2-one Hydrochloride: Identification, Synthesis, and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-3-Amino-1-chlorobutan-2-one hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its structural features, comprising a reactive α-chloroketone moiety and a chiral amine center, make it a valuable precursor for the synthesis of a variety of complex molecules, particularly those with therapeutic potential. This guide provides a comprehensive overview of the identification, synthesis, and safe handling of this compound, with a focus on the scientific principles and experimental considerations that are critical for its effective use in a research and development setting.
Part 1: Core Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is the foundation of all subsequent scientific work. This section details the key identifiers and physicochemical properties of (3S)-3-Amino-1-chlorobutan-2-one hydrochloride.
CAS Number: 36076-65-0[1]
This CAS number specifically refers to the (S)-enantiomer of 3-Amino-1-chlorobutan-2-one hydrochloride. It is crucial to use this specific identifier to avoid confusion with the racemic mixture or the R-enantiomer.
Molecular Structure:
Figure 2: Workflow for the analytical verification of (3S)-3-Amino-1-chlorobutan-2-one hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key expected signals include a doublet for the methyl protons adjacent to the chiral center, a multiplet for the proton at the chiral center, and a singlet or AB quartet for the methylene protons adjacent to the chlorine atom. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the butanone backbone. The carbonyl carbon will appear at a characteristic downfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
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A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ketone.
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A broad absorption in the region of 2400-3000 cm⁻¹ due to the N-H stretching of the ammonium salt.
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C-H stretching and bending vibrations in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For the free base (3-amino-1-chlorobutan-2-one), the expected molecular ion peak [M]+ would be around m/z 121.03. In the mass spectrum of the hydrochloride salt, fragmentation patterns may be observed.
Chiral High-Performance Liquid Chromatography (HPLC)
To confirm the enantiomeric purity of the (S)-enantiomer, chiral HPLC is the method of choice. A suitable chiral stationary phase should be selected to achieve baseline separation of the (S) and (R) enantiomers. The area under the peak for the (S)-enantiomer should be significantly greater than 95% for a high-purity sample.
Part 3: Synthesis of (3S)-3-Amino-1-chlorobutan-2-one Hydrochloride
The synthesis of chiral α-amino ketones is a well-established area of organic chemistry, with numerous methods available. [2][3][4]A common and efficient strategy involves the use of natural amino acids as chiral starting materials. This section outlines a plausible and detailed synthetic protocol starting from N-Boc-L-threonine.
Synthetic Pathway Overview:
Figure 3: Plausible synthetic pathway for (3S)-3-Amino-1-chlorobutan-2-one hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Weinreb Amide of N-Boc-L-threonine
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To a solution of N-Boc-L-threonine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).
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Add a tertiary amine base (e.g., triethylamine, 2.5 eq) dropwise to neutralize the hydrochloride salt and facilitate the coupling reaction.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Weinreb amide.
Step 2: Conversion to the N-Boc-protected Amino Ketone
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Dissolve the crude Weinreb amide in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
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Slowly add a solution of methylmagnesium bromide (MeMgBr, ~1.5 eq) in a suitable solvent.
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Stir the reaction mixture at -78 °C for 2-3 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Allow the mixture to warm to room temperature and extract the product with an organic solvent.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent to yield the crude N-Boc-(3S)-amino-2-ketobutane.
Step 3: α-Chlorination
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Dissolve the crude N-Boc-protected amino ketone in an appropriate solvent (e.g., dichloromethane) and cool to 0 °C.
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Add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise to the solution.
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Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.
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Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure to obtain the crude N-Boc-(3S)-3-amino-1-chlorobutan-2-one.
Step 4: Boc Deprotection to Yield the Hydrochloride Salt
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Dissolve the crude N-Boc protected chloroketone in a minimal amount of a suitable solvent such as dioxane or ethyl acetate.
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Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or bubble HCl gas through the solution at 0 °C.
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Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
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The hydrochloride salt will often precipitate out of the solution.
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Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain (3S)-3-Amino-1-chlorobutan-2-one hydrochloride.
Part 4: Safety, Handling, and Storage
As a reactive α-chloroketone, (3S)-3-Amino-1-chlorobutan-2-one hydrochloride and its precursors should be handled with care. The following are general safety guidelines. For detailed information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Hazard Identification and Personal Protective Equipment (PPE):
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Engineering Controls: Work in a well-ventilated fume hood.
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Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
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Respiratory Protection: If working with a powder that may become airborne, use a respirator with an appropriate filter.
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Handling and Storage:
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Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
(3S)-3-Amino-1-chlorobutan-2-one hydrochloride is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. Its proper identification through a combination of analytical techniques is essential for its effective use. The synthetic route from readily available chiral precursors like N-Boc-L-threonine provides a reliable method for its preparation. As with all reactive chemical intermediates, adherence to strict safety protocols during its handling and storage is paramount to ensure a safe and successful research outcome.
References
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Arefalk, A., et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. RSC Advances, 13(20), 13456-13473. [Link]
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Bari, S., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 38-56. [Link]
Sources
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- 2. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 4. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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